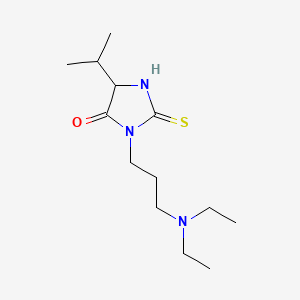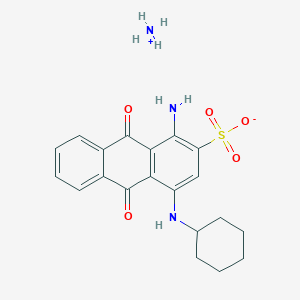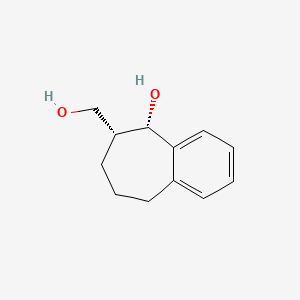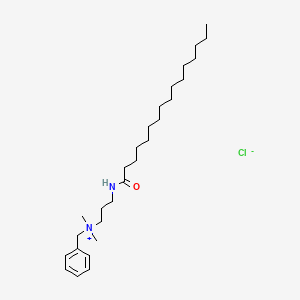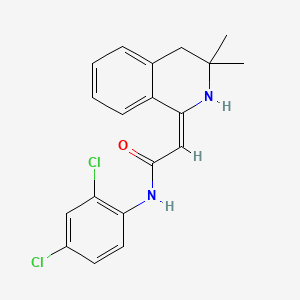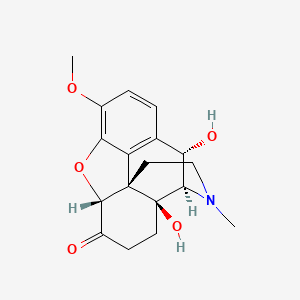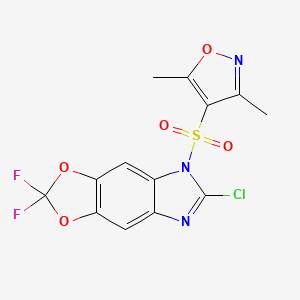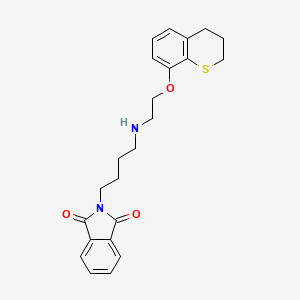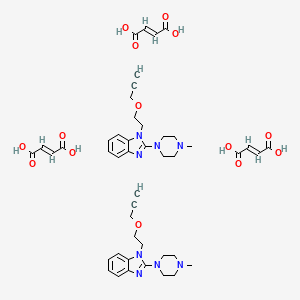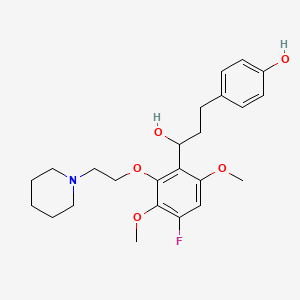
2-(diethylamino)ethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;hydron;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(diethylamino)ethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;hydron;chloride is a complex organic compound with a unique structure that includes a diethylamino group, a phenylisoquinoline core, and a carboxylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;hydron;chloride typically involves multiple steps, starting with the preparation of the phenylisoquinoline core. This can be achieved through a series of condensation reactions involving appropriate starting materials such as benzaldehyde and aminoacetophenone derivatives. The diethylamino group is introduced via alkylation reactions using diethylamine and suitable alkylating agents. The final step involves the chlorination of the compound to introduce the chloride group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(diethylamino)ethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;hydron;chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific functional groups.
Hydrolysis: The ester linkage in the carboxylate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloride.
Applications De Recherche Scientifique
2-(diethylamino)ethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;hydron;chloride has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, including those with antimicrobial and anti-inflammatory properties.
Chemical Synthesis: Used as a building block in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(diethylamino)ethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;hydron;chloride involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, potentially inhibiting their activity. The phenylisoquinoline core may also play a role in binding to specific sites within biological systems, affecting various pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(diethylamino)ethyl 1-phenylcyclopentane-1-carboxylate hydrochloride: Similar structure with a cyclopentane ring instead of isoquinoline.
2-(diethylamino)ethyl chloride hydrochloride: Lacks the phenylisoquinoline core but shares the diethylamino and chloride groups.
Uniqueness
2-(diethylamino)ethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;hydron;chloride is unique due to its combination of functional groups and the phenylisoquinoline core, which imparts specific chemical and biological properties not found in simpler analogs.
Propriétés
Numéro CAS |
89928-74-5 |
|---|---|
Formule moléculaire |
C22H24Cl2N2O2 |
Poids moléculaire |
419.3 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;hydron;chloride |
InChI |
InChI=1S/C22H23ClN2O2.ClH/c1-3-25(4-2)14-15-27-22(26)20-19(16-10-6-5-7-11-16)17-12-8-9-13-18(17)21(23)24-20;/h5-13H,3-4,14-15H2,1-2H3;1H |
Clé InChI |
UKLQVCDTOAINOY-UHFFFAOYSA-N |
SMILES canonique |
[H+].CCN(CC)CCOC(=O)C1=C(C2=CC=CC=C2C(=N1)Cl)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


